L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))-
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Overview
Description
L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))- is a complex organic compound. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by its intricate structure, which includes multiple peptide bonds and ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from L-tyrosine. The process typically includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Peptide Bond Formation: Sequential addition of amino acids using coupling reagents like EDCI or HATU.
Esterification: Formation of ester bonds through reactions with alcohols in the presence of catalysts.
Cyclization: Formation of the lactone ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of peptide bond formation and esterification reactions.
Biology
In biological research, it serves as a model compound for studying protein folding and interactions. Its derivatives are used in the development of peptide-based drugs.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders due to their role in neurotransmitter synthesis.
Industry
In the industrial sector, it is used in the production of specialized peptides and proteins for various applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interactions with enzymes and receptors involved in metabolic pathways. It acts as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine. The molecular targets include tyrosine hydroxylase and other enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tyrosine: An acetylated derivative of L-tyrosine used in parenteral nutrition.
L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.
Tyrosine N-monooxygenase: An enzyme involved in the hydroxylation of tyrosine.
Uniqueness
The uniqueness of L-Tyrosine, N-(N-(N-(N-(N-(N-(N-(N-((1-(2-hydroxy-1-oxopropyl)-2-piperidinyl)carbonyl)-N-methyl-L-valyl)-L-valyl)-N-methyl-L-alpha-aspartyl)-N-methyl-L-isoleucyl)-N-methyl-L-isoleucyl)glycyl)-N-methyl-L-valyl)-O-methyl-, 4-octyl ester, delta1-lactone, (R-(R*,S*))- lies in its complex structure, which allows for diverse chemical reactions and applications. Its multiple functional groups and peptide bonds make it a versatile compound in both research and industrial settings.
Properties
CAS No. |
129837-06-5 |
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Molecular Formula |
C65H107N9O14 |
Molecular Weight |
1238.6 g/mol |
IUPAC Name |
octyl 2-[(3R,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-bis[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetate |
InChI |
InChI=1S/C65H107N9O14/c1-19-22-23-24-25-28-35-87-51(76)37-49-62(82)73(17)56(43(11)21-3)64(84)72(16)55(42(10)20-2)57(77)66-38-50(75)70(14)53(40(6)7)58(78)67-47(36-45-30-32-46(86-18)33-31-45)65(85)88-44(12)60(80)74-34-27-26-29-48(74)61(81)71(15)54(41(8)9)59(79)68-52(39(4)5)63(83)69(49)13/h30-33,39-44,47-49,52-56H,19-29,34-38H2,1-18H3,(H,66,77)(H,67,78)(H,68,79)/t42-,43-,44+,47-,48-,49-,52-,53-,54-,55-,56-/m0/s1 |
InChI Key |
KEJFHUSSUDKRMW-ZIAUEMQISA-N |
Isomeric SMILES |
CCCCCCCCOC(=O)C[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCC(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N([C@H](C(=O)N[C@H](C(=O)N1C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C)[C@@H](C)CC)C)[C@@H](C)CC)C |
Canonical SMILES |
CCCCCCCCOC(=O)CC1C(=O)N(C(C(=O)N(C(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N2CCCCC2C(=O)N(C(C(=O)NC(C(=O)N1C)C(C)C)C(C)C)C)C)CC3=CC=C(C=C3)OC)C(C)C)C)C(C)CC)C)C(C)CC)C |
Origin of Product |
United States |
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